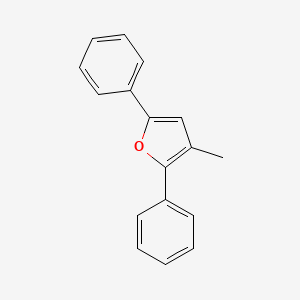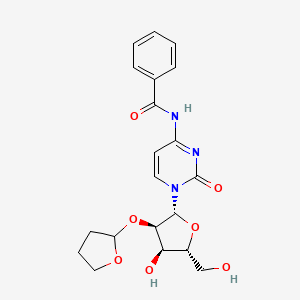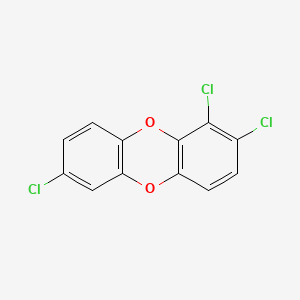
2,2'-(Propane-1,1-diyl)difuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a condensation product of furan and acetone and is characterized by its relatively high boiling point of 85−90 °C at 13 torr . This compound is a precursor to the rubber additive bis(tetrahydrofuryl)propane, which is used in the manufacture of high vinyl content rubber for high-performance tires .
Vorbereitungsmethoden
The synthesis of 2,2’-(Propane-1,1-diyl)difuran typically involves the reaction of two equivalents of furan with one equivalent of acetone in the presence of concentrated hydrochloric acid as a catalyst at ambient temperature and pressure . The reaction can also be conducted under cooled conditions during the addition of reagents and in the early phases to control the formation of oligomers . The product is obtained from crude aqueous acidic reaction mixtures by allowing phase separation followed by neutralization of the organic layer. Essentially pure 2,2’-(Propane-1,1-diyl)difuran is obtained by vacuum distillation of the neutralized organic phase .
Analyse Chemischer Reaktionen
2,2’-(Propane-1,1-diyl)difuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difuran derivatives.
Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted difuran derivatives.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions are difuran derivatives and bis(tetrahydrofuryl)propane .
Wissenschaftliche Forschungsanwendungen
2,2’-(Propane-1,1-diyl)difuran has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of rubber additives and other difuran derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the medicinal properties of difuran derivatives.
Wirkmechanismus
The mechanism of action of 2,2’-(Propane-1,1-diyl)difuran involves its reactivity with various chemical reagents. The furan rings in the compound can participate in electrophilic substitution reactions, while the central propane-1,1-diyl group can undergo hydrogenation to form bis(tetrahydrofuryl)propane . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the furan rings and the central propane-1,1-diyl group.
Vergleich Mit ähnlichen Verbindungen
2,2’-(Propane-1,1-diyl)difuran can be compared with other similar compounds, such as:
2,2’-(Propane-1,3-diyl)difuran: This compound has a similar structure but with a different positioning of the propane group.
2,2’-(Thiodimethylene)difuran: This compound contains sulfur in place of the central carbon atom.
2,2’-(Dithiodimethylene)difuran: This compound contains two sulfur atoms in place of the central carbon atom.
The uniqueness of 2,2’-(Propane-1,1-diyl)difuran lies in its specific structure, which allows it to act as a precursor to rubber additives and other difuran derivatives .
Eigenschaften
CAS-Nummer |
85672-35-1 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-[1-(furan-2-yl)propyl]furan |
InChI |
InChI=1S/C11H12O2/c1-2-9(10-5-3-7-12-10)11-6-4-8-13-11/h3-9H,2H2,1H3 |
InChI-Schlüssel |
GVNWNIHUOYOCOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CO1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


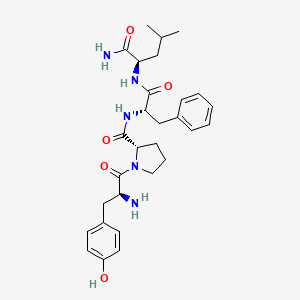

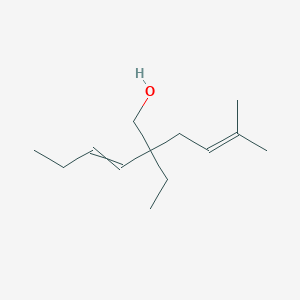
![3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14412525.png)
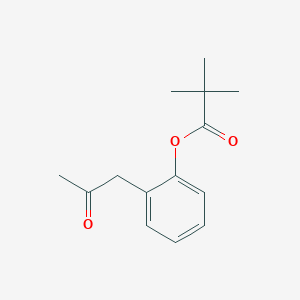
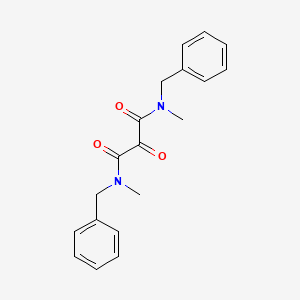
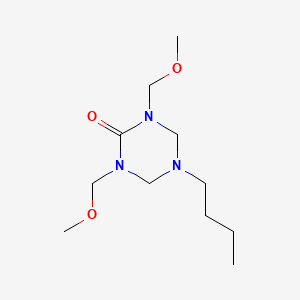
![8-(Benzenesulfonyl)-8-(3-methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14412554.png)
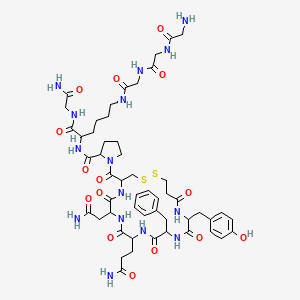
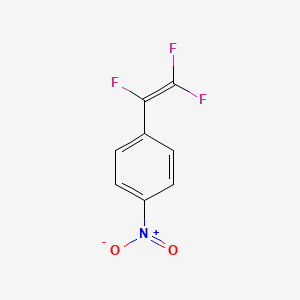
![4-[Bis(2-methoxyethyl)amino]phenol](/img/structure/B14412564.png)
